Celikalim

概要

説明

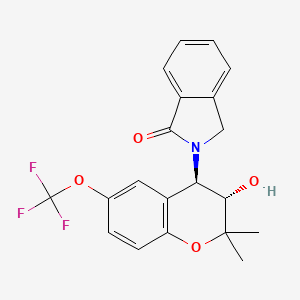

セリカリムは、WAY-120,491としても知られており、カリウムチャネル活性化剤の候補です。動物モデルおよびヒトにおいて血圧を低下させることが示されています。 セリカリムは、分子式がC20H18F3NO4である低分子薬です .

準備方法

セリカリムの合成は、いくつかのステップを伴います。調製方法には、所望の生成物を得るための特定の試薬および反応条件の使用が含まれます。 その方法の1つは、銀塩を介したトリフルオロメトキシドアニオンを用いた、穏やかな反応条件下での芳香族化合物およびヘテロ芳香族化合物のトリフルオロメトキシ化です . この方法は、広い基質範囲および広範囲の官能基適合性を示しており、トリフルオロメトキシ化生成物のグラムスケール合成に適しています .

化学反応の分析

セリカリムは、以下を含むさまざまな化学反応を受けます。

酸化: セリカリムは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: この化合物は、一般的な還元剤を使用して還元することができます。

置換: セリカリムは、1つの官能基が別の官能基に置換される置換反応を受けることができます。

一般的な試薬と条件: 反応には、通常、制御された条件下で、銀塩、トリフルオロメトキシドアニオン、およびその他の特定の試薬の使用が含まれます.

主要な生成物: これらの反応から生成される主な生成物には、トリフルオロメトキシ化誘導体およびその他の置換化合物が含まれます.

科学研究への応用

セリカリムには、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Celikalim is an antihypertensive agent that operates by opening potassium channels in vascular smooth muscle . Studies have explored its effects on blood pressure, nerve function, and potential applications in treating thrombosis and neurological conditions .

Scientific Research Applications

Thrombosis Research: this compound's role in inhibiting platelet aggregation has been examined in comparison to other agents like pinacidil and cromakalim . this compound, at a concentration of 100 microM, inhibited platelet aggregation induced by collagen (45%), ADP (56%), or serotonin (61%), as well as ADP- (41%) or epinephrine-potentiated (61%) serotonin-induced platelet aggregation . In a rabbit arteriovenous shunt model, this compound inhibited white thrombus formation at intravenous doses of 0.25 mg/kg (46% inhibition), but not at 0.1 mg/kg (14.6%) .

Diabetic Neuropathy: this compound has shown promise in treating experimental diabetic neuropathy . In rats with streptozotocin-induced diabetes, this compound treatment over two weeks restored sciatic nerve blood flow and motor conduction velocity, which were reduced by diabetes by 47.6% and 20.3%, respectively . Additionally, this compound largely corrected the diminished sciatic Na(+)-K(+) ATPase activity caused by diabetes .

作用機序

セリカリムは、カリウムチャネルを活性化することによってその効果を発揮します。 これは、電気刺激された心筋調製物の収縮力を低下させ、電圧クランプされた単離心室筋細胞におけるグリブライド感受性電流を活性化します . この化合物はまた、単離心室筋細胞における電圧活性化カルシウム電流(L型)を阻害します . そのメカニズムには、ATP制御カリウムチャネルの活性化とカルシウムチャネルの阻害が含まれ、負の変力効果に寄与しています .

類似の化合物との比較

セリカリムは、WAY-133537およびZD6169などの他のカリウムチャネルオープナーと比較されます。 これらの化合物は、カリウムチャネルを活性化しますが、その効力と膀胱収縮機能への影響が異なります . セリカリムは、WAY-133537と同様の経口効力を有しますが、膀胱過活動の抑制においてZD6169よりも強力です . セリカリムのユニークな点は、WAY-133537およびZD6169では観察されない全身血圧への有意な影響です .

類似の化合物

- WAY-133537

- ZD6169

- ピナシジル

- クロマカリム

類似化合物との比較

Celikalim is compared with other potassium channel openers such as WAY-133537 and ZD6169. These compounds also activate potassium channels but differ in their potency and effects on bladder contractile function . This compound has similar oral potency to WAY-133537 but is more potent than ZD6169 in inhibiting bladder hyperactivity . The unique aspect of this compound is its significant effect on systemic blood pressure, which is not observed with WAY-133537 and ZD6169 .

Similar Compounds

- WAY-133537

- ZD6169

- Pinacidil

- Cromakalim

生物活性

Celikalim, a potassium channel opener, has garnered attention for its diverse biological activities, particularly in cardiovascular and neurological contexts. This article aims to consolidate findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound primarily functions as an ATP-sensitive potassium (K) channel opener , which leads to vasodilation and a reduction in blood pressure. By opening these channels in vascular smooth muscle, this compound facilitates the efflux of potassium ions, resulting in hyperpolarization of the cell membrane and subsequent relaxation of the smooth muscle cells. This mechanism is critical for its antihypertensive effects and potential neuroprotective properties.

1. Antihypertensive Effects

This compound has been shown to effectively lower blood pressure through its action on K channels. In a study examining its effects on diabetic rats, this compound treatment restored blood flow and motor conduction velocity significantly reduced by diabetes, indicating its potential for managing hypertension and associated complications .

2. Antithrombotic Activity

Research indicates that this compound exhibits notable antithrombotic properties. In experimental models, it inhibited platelet aggregation induced by collagen, ADP, and serotonin at concentrations of 100 µM. Specifically, it achieved 45% inhibition of collagen-induced aggregation and 61% inhibition of serotonin-induced aggregation .

3. Neuroprotective Effects

This compound's neuroprotective potential has been explored in models of ischemia. In a canine model of myocardial infarction, intravenous administration did not exacerbate ischemic injury, suggesting that this compound may offer cardioprotective benefits when used appropriately .

4. Effects on Nerve Function

In diabetic neuropathy models, this compound treatment significantly improved nerve perfusion and function. The compound was able to restore Na-K ATPase activity that had been diminished due to diabetes by approximately 80-90% .

Case Study 1: Diabetic Neuropathy

In a controlled study involving diabetic rats treated with this compound, researchers observed marked improvements in sciatic nerve blood flow and conduction velocity after two weeks of treatment. The results indicated that this compound could be beneficial for patients suffering from diabetic neuropathy by enhancing nerve function through improved blood flow .

Case Study 2: Platelet Aggregation

In a study assessing the antithrombotic effects of this compound compared to other potassium channel openers like pinacidil and cromakalim, this compound demonstrated superior efficacy in inhibiting platelet aggregation in vivo. The study highlighted that at an intravenous dose of 0.25 mg/kg, this compound inhibited white thrombus formation significantly more than the other agents tested .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

CAS番号 |

124916-54-7 |

|---|---|

分子式 |

C20H18F3NO4 |

分子量 |

393.4 g/mol |

IUPAC名 |

2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one |

InChI |

InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1 |

InChIキー |

ZORATYFUTXFLJS-SJORKVTESA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |

異性体SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |

正規SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-2H-1-benzopyran-4-yl)-2,3-dihydro-1H-isoindol-1-one celikalim WAY 120491 WAY 120491, (trans)-isomer WAY-120,491 WAY-120491 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。